molecular formula C10H6FNO2 B1294902 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione CAS No. 6633-22-3

1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1294902
CAS RN: 6633-22-3
M. Wt: 191.16 g/mol
InChI Key: SBKKXWSZVVDOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, also known as 4-Fluoropyrrole-2,5-dione (FP2D), is a heterocyclic compound composed of a pyrrole ring and a phenyl ring, both of which are connected by a carbon-carbon double bond. The presence of a fluorine atom on the phenyl ring makes FP2D a promising compound for many applications in synthetic organic chemistry. It is a versatile building block for the synthesis of a wide range of compounds, including drugs, dyes, and other organic compounds.

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including those similar to 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, have been found to be effective inhibitors of carbon steel corrosion in acidic environments. These compounds exhibit good corrosion inhibitory properties, with their efficiency increasing alongside concentration. Their adsorption on steel surfaces is mainly controlled by chemisorption processes (Zarrouk et al., 2015).

Anti-HIV-1 Activity

Derivatives of 1H-pyrrole-2,5-dione, including structures similar to 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, have shown promising anti-HIV-1 activities. Some of these compounds exhibit potent antiviral potencies against HIV-1 with low toxicity, making them potential candidates for HIV-1 treatment (Liu et al., 2016).

Glycolic Acid Oxidase Inhibition

A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives are potent inhibitors of glycolic acid oxidase, a key enzyme involved in certain metabolic processes. These compounds are significant for their potential therapeutic applications in reducing urinary oxalate levels (Rooney et al., 1983).

Luminescent and Photoluminescent Polymers

1H-pyrrole-2,5-dione derivatives are key components in the synthesis of luminescent and photoluminescent polymers. These polymers exhibit strong fluorescence and are potential candidates for various electronic applications due to their solubility, processability, and stability (Zhang et al., 2008); (Welterlich et al., 2012).

PGE(2) Production Inhibition

1H-pyrrole-2,5-dione derivatives have been evaluated for their inhibitory activities on PGE(2) production in macrophage cells. These findings are relevant for their potential anti-inflammatory properties (Moon et al., 2010).

properties

IUPAC Name

1-(4-fluorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKKXWSZVVDOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216541
Record name 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

CAS RN

6633-22-3
Record name 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006633223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6633-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Fluoro-phenyl)maleimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 3
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

Citations

For This Compound
8
Citations
C Zhou, H Zheng, Y Chen, G Mao… - The Journal of Organic …, 2023 - ACS Publications
A four-component synthesis of tetrasubstituted pyrroles was developed under metal-free conditions. The pyrrole ring was formed in one pot through [2 + 1 + 1 + 1] condensation using …
Number of citations: 4 pubs.acs.org
IDUA Premachandra, KA Scott, C Shen… - …, 2015 - Wiley Online Library
A spiroindolinone, (1S,3R,3aR,6aS)‐1‐benzyl‐6′‐chloro‐5‐(4‐fluorophenyl)‐7′‐methylspiro[1,2,3a,6a‐tetrahydropyrrolo[3,4‐c]pyrrole‐3,3′‐1H‐indole]‐2′,4,6‐trione, was …
NS Patil, GB Deshmukh, SV Patil, AD Bholay… - European journal of …, 2014 - Elsevier
A series of novel molecules 5a–g containing N-aryl maleimide and α-hydroxyphosphonate moieties were synthesized. A distinct approach for high-yielding synthesis of α-…
Number of citations: 32 www.sciencedirect.com
A Runemark, H Sundén - The Journal of Organic Chemistry, 2022 - ACS Publications
A catalytic electron donor–acceptor (EDA) complex for the visible-light-driven annulation reaction between activated alkenes and N,N-substituted dialkyl anilines is reported. The key …
Number of citations: 10 pubs.acs.org
V Kumar, R Mitra, S Bhattarai… - Synthetic Communications …, 2011 - Taylor & Francis
Full article: Reaction on Water: A Greener Approach for the Thia Michael Addition on N-Aryl Maleimides Skip to Main Content Taylor and Francis Online homepage Taylor and Francis …
Number of citations: 12 www.tandfonline.com
A Runemark - 2021 - search.proquest.com
Visible light is a convenient energy source for driving chemical reactions. Its lower energy, compared to ultraviolet irradiation, can be utilized to conduct organic reactions under mild …
Number of citations: 2 search.proquest.com
SV Klyuchko, SA Chumachenko, OV Shablykin… - Russian Journal of …, 2021 - Springer
A method for the synthesis of a series of new substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones was proposed based on the Diels–Alder type reaction of 4-methoxy-1,3-oxazoles with …
Number of citations: 3 link.springer.com
AD Mood - 2019 - search.proquest.com
Design, Synthesis, and Analysis of Potent Antifungal Azole Synergizer Small Molecules and Computational and Deep Learning Approaches for Chemical Reaction Prediction Design, …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.